molecular formula C8H7ClN2S B1424362 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine CAS No. 935843-18-8

4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine

Cat. No. B1424362
M. Wt: 198.67 g/mol
InChI Key: JYVYSSMMLABHII-UHFFFAOYSA-N
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Description

“4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine” is a chemical compound with the CAS Number: 935843-18-8 . It has a molecular weight of 198.68 . It is a powder in physical form .


Physical And Chemical Properties Analysis

“4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine” is a powder in physical form . It has a molecular weight of 198.68 . Unfortunately, other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Radioprotective and Antitumor Activity

4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine has been utilized in the synthesis of novel thieno[2,3-d]pyrimidine derivatives, which demonstrated promising radioprotective and antitumor activities (Alqasoumi et al., 2009).

Synthesis and Antitumor Activity

This chemical has also been involved in the synthesis of derivatives like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, showing significant activity against the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Synthesis of Thieno[2,3-d]pyrimidines

The reaction of 2-amino-4,5-dimethyl- thiophene-3-carboxamide with iso(and isothio)cyanates for synthesizing thieno[2,3-d]pyrimidines has been investigated, producing various derivatives under microwave irradiation (Davoodnia et al., 2009).

Synthesis and Antimicrobial Activities

New derivatives of thieno[2,3-d]pyrimidine have been synthesized and shown to have antimicrobial activity, expanding the potential biomedical applications of this compound (Hossain & Bhuiyan, 2009).

Synthesis and Pharmacological Evaluation

A novel method for synthesizing 4-alkynylthieno[2,3-d]pyrimidines has been developed, with some compounds synthesized showing cytotoxic activity in vitro, indicating potential in pharmacological research (Gorja et al., 2011).

Antifungal Activities

Synthesized derivatives of 4-Chlorothieno[2,3-d]pyrimidines showed significant antifungal activity, highlighting the compound's relevance in addressing fungal infections (Konno et al., 1989).

properties

IUPAC Name

4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-4-3-12-8-6(4)7(9)10-5(2)11-8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVYSSMMLABHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine

CAS RN

935843-18-8
Record name 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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